
CAY10594
Übersicht
Beschreibung
CAY10594 ist ein potenter Inhibitor der Phospholipase D2 (PLD2), ein Enzym, das an der Hydrolyse von Phospholipiden zur Bildung von Phosphatidsäure beteiligt ist, einem wichtigen Signalmolekül. Diese Verbindung hat in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsbiologie und Leberverletzung, ein großes Potenzial gezeigt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich im Detail bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, darunter Amidbindungsbildung und Spirocyclisierung.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die Wirksamkeit und Sicherheit der Verbindung für Forschungszwecke zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft hauptsächlich Reaktionen, die typisch für Amide und spirocyclische Verbindungen sind. Dazu gehören:
Hydrolyse: Die Amidbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Naphthalinring.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen, wie z. B. Salzsäure oder Natriumhydroxid.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Substitution: Elektrophile Reagenzien wie Halogene oder Nitriermittel.
Hauptprodukte
Hydrolyse: Erzeugt Carbonsäuren und Amine.
Oxidation: Liefert oxidierte Derivate des Naphthalinrings.
Substitution: Führt zu substituierten aromatischen Verbindungen.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Krebsbiologie: Es hemmt die invasive Migration von Brustkrebszellen, was es zu einem wertvollen Werkzeug für die Erforschung von Krebsmetastasen macht.
Leberverletzung: Die Verbindung lindert Acetaminophen-induzierte akute Leberverletzung durch Regulierung der phosphorylierten GSK-3β/JNK-Achse.
Zellsignalgebung: Als PLD2-Inhibitor wird es verwendet, um die Rolle von Phosphatidsäure in zellulären Signalwegen zu untersuchen.
Arzneimittelentwicklung: this compound dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf PLD2 abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Phospholipase D2 (PLD2). Diese Hemmung verhindert die Hydrolyse von Phospholipiden zur Bildung von Phosphatidsäure und stört so nachgeschaltete Signalwege, die an Zellmigration, Proliferation und Überleben beteiligt sind. Die Verbindung reguliert spezifisch die Phosphorylierung von GSK-3β und JNK, die bei der Pathogenese von Leberverletzungen und der Invasion von Krebszellen entscheidend sind .
Wissenschaftliche Forschungsanwendungen
Therapeutic Effects Against Acute Liver Injury
Mechanism of Action
CAY10594's primary application is in the treatment of acute liver injury, particularly induced by acetaminophen (APAP) overdose. Research indicates that this compound significantly mitigates liver damage through its inhibition of PLD2, which plays a critical role in hepatocyte apoptosis and inflammation during liver injury.
Case Study Findings
In a study involving mice, administration of this compound demonstrated the following effects:
- Liver Damage Reduction : this compound administration markedly blocked APAP-induced liver injury in a dose-dependent manner. Histological analysis showed significant preservation of liver architecture compared to control groups treated with APAP alone .
- Biomarker Analysis : Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are indicators of liver damage, were significantly reduced in mice treated with this compound .
- Survival Rates : In lethal doses of APAP, this compound improved survival rates from 12.5% to 50% when administered three hours post-APAP challenge .
Inhibition of PLD Activity in Keratinocytes
This compound has also been shown to inhibit PLD activity in keratinocytes, which can have implications for skin health and disease management. The inhibition of PLD activity may promote differentiation processes in keratinocytes, potentially aiding treatments for skin disorders .
Impact on Obesity and Metabolic Disorders
Recent studies have explored the effects of this compound in models of obesity:
- Weight Management : In obese mice, this compound administration prevented weight gain without altering food intake. This suggests that inhibiting PLD2 may enhance adaptive thermogenesis and fat metabolism .
- Fat Mass Reduction : The compound was effective in reducing fat mass and preventing histological changes associated with fatty liver disease, indicating potential applications in metabolic syndrome management .
Mechanistic Insights into Disease Pathology
This compound's role extends beyond direct therapeutic effects; it provides insights into the underlying mechanisms of diseases:
- Oxidative Stress Modulation : The compound appears to modulate oxidative stress responses without upregulating antioxidant gene expression, suggesting a unique pathway for protecting against hepatotoxicity .
- Immune Response Regulation : Studies indicate that this compound may influence immune cell infiltration during liver injury, highlighting its potential role in managing inflammatory responses .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Acute Liver Injury | Inhibits PLD2 to protect against APAP-induced damage | Significant reduction in AST/ALT levels and improved survival rates |
Keratinocyte Function | Inhibits PLD activity to promote differentiation | Enhanced differentiation observed in keratinocyte studies |
Obesity Management | Prevents weight gain and reduces fat mass | Effective in reducing fat mass without affecting food intake |
Mechanistic Insights | Modulates oxidative stress and immune responses | Unique pathways identified for hepatoprotection and inflammation regulation |
Wirkmechanismus
Target of Action
The primary target of CAY10594 is Phospholipase D2 (PLD2) . PLD2 is an enzyme involved in the regulation of a variety of cellular processes, including cell proliferation, migration, and vesicle trafficking .
Mode of Action
This compound acts as a potent inhibitor of PLD2 . It blocks the activity of PLD2, thereby preventing the downstream effects of this enzyme . The inhibition of PLD2 by this compound is effective both in vitro and in cells .
Biochemical Pathways
The inhibition of PLD2 by this compound affects several biochemical pathways. One of the key pathways influenced is the phosphorylated-GSK-3β/JNK axis . This compound administration strongly blocks GSK-3β (Serine 9)/JNK phosphorylation in the APAP-induced acute liver injury model . This suggests that this compound can regulate this pathway, thereby influencing the cellular processes controlled by it .
Pharmacokinetics
This suggests that the compound has good bioavailability and can effectively reach its target site in the body .
Result of Action
The inhibition of PLD2 by this compound has several molecular and cellular effects. It strongly inhibits the invasive migration of breast cancer cells in vitro . Moreover, it ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis . This indicates that this compound can have protective effects against certain types of cellular damage .
Biochemische Analyse
Biochemical Properties
CAY10594 plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D2 (PLD2). PLD2 is an enzyme that cleaves phospholipids to produce phosphatidic acid, a second messenger involved in various cellular processes. This compound inhibits PLD2 with an IC50 of 140 nM in vitro and 110 nM in cells . At higher concentrations, it also inhibits PLD1, another isoform of phospholipase D, with an IC50 of 5.1 μM in vitro and 1.0 μM in cells . By inhibiting PLD2, this compound disrupts the production of phosphatidic acid, thereby affecting downstream signaling pathways.
Cellular Effects
This compound has been shown to have significant effects on various cell types and cellular processes. In hepatocytes, this compound ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis . This compound blocks GSK-3β (Serine 9)/JNK phosphorylation, reducing sustained JNK activation in the cytosol and mitochondria of hepatocytes . Additionally, this compound inhibits the invasive migration of breast cancer cells in transwell assays, suggesting its potential in blocking tumor cell invasion .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PLD2, leading to enzyme inhibition. By inhibiting PLD2, this compound prevents the production of phosphatidic acid, a key second messenger in various signaling pathways . This inhibition results in the downregulation of GSK-3β/JNK phosphorylation, which is crucial in the pathogenesis of acetaminophen-induced liver injury . The compound’s ability to block JNK phosphorylation at the early phase by inhibiting GSK-3β phosphorylation further supports its protective effects against acute liver injury .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in blocking acute liver injury in a dose-dependent manner, with almost complete inhibition observed at 8 mg/kg . The administration of this compound significantly recovers GSH levels at 6 hours post acetaminophen challenge, indicating its rapid action in mitigating liver injury . Long-term effects on cellular function have not been extensively studied, but the compound’s stability and efficacy suggest potential for sustained therapeutic benefits.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The compound has demonstrated dose-dependent inhibition of acetaminophen-induced acute liver injury, with almost complete inhibition observed at 8 mg/kg . At this dosage, this compound significantly attenuates liver damage and enhances survival rates in mice challenged with acetaminophen . Higher doses may result in toxic or adverse effects, but specific threshold effects and toxicity data are limited.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of PLD2. By blocking PLD2 activity, the compound disrupts the production of phosphatidic acid, affecting downstream signaling pathways . This inhibition has implications for metabolic flux and metabolite levels, particularly in the context of liver injury and cancer cell invasion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to inhibit PLD2 suggests that it may be localized to cellular membranes where PLD2 is active . Detailed studies on its transport mechanisms and distribution patterns are limited.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target enzyme, PLD2. The compound’s inhibition of PLD2 suggests that it may be localized to cellular membranes where PLD2 is active . This localization is crucial for its activity and function, as it allows this compound to effectively inhibit PLD2 and disrupt downstream signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CAY10594 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and spirocyclization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
CAY10594 primarily undergoes reactions typical of amides and spirocyclic compounds. These include:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Hydrolysis: Produces carboxylic acids and amines.
Oxidation: Yields oxidized derivatives of the naphthalene ring.
Substitution: Results in substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CAY10593: Ein weiterer PLD-Inhibitor, aber weniger potent als CAY10594.
Halopemide: Ein unspezifischer PLD-Antagonist mit breiterer Aktivität, aber geringerer Spezifität.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für PLD2. Es hat einen IC50-Wert von 140 nM in vitro und 110 nM in Zellen, was es effektiver macht als andere PLD-Inhibitoren . Diese Spezifität ermöglicht gezieltere Studien und potenzielle therapeutische Anwendungen mit weniger Off-Target-Effekten.
Biologische Aktivität
CAY10594 is a selective inhibitor of phospholipase D2 (PLD2) that has garnered attention for its potential therapeutic effects in mitigating acute liver injury, particularly in the context of acetaminophen (APAP) overdose. This compound has been investigated for its ability to modulate various biochemical pathways associated with liver damage, making it a subject of significant research interest.
This compound functions primarily by inhibiting PLD2, which plays a crucial role in cellular signaling and the inflammatory response. The inhibition of PLD2 leads to several downstream effects that are beneficial in the context of liver injury:
- Reduction of Hepatocyte Apoptosis : this compound significantly decreases hepatocyte death induced by APAP. Studies have shown that treatment with this compound leads to a marked reduction in TUNEL-positive cells, indicating lower levels of apoptosis in liver tissues exposed to APAP .
- Alteration of Cytokine Levels : The compound has been shown to modulate the expression levels of inflammatory cytokines and chemokines, which are critical in the pathogenesis of liver injury. Specifically, this compound administration resulted in decreased levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are biomarkers for liver damage .
- Impact on GSH Levels : this compound facilitates the recovery of glutathione (GSH) levels that are typically depleted during acute liver injury. This recovery is vital as GSH is an important antioxidant that protects against oxidative stress .
Experimental Findings
Research has demonstrated the efficacy of this compound through various experimental models. Below is a summary of key findings:
Case Studies and Research Insights
-
Acute Liver Injury Model :
In a study where mice were administered APAP, those treated with this compound exhibited a remarkable reduction in liver injury markers. Specifically, injection of 8 mg/kg this compound resulted in nearly complete blockage of AST and ALT elevation compared to vehicle-treated groups . -
In Vitro Hepatocyte Protection :
In isolated primary hepatocytes exposed to APAP, treatment with this compound led to a significant decrease in cell death and LDH release over time, confirming its protective effects against drug-induced toxicity . -
Therapeutic Timing :
Notably, administering this compound three hours post-APAP challenge still yielded significant protective effects, highlighting its potential as a therapeutic agent even after injury onset .
Eigenschaften
IUPAC Name |
N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIFAFUXFFWVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648719 | |
Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1130067-34-3 | |
Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.